molecular formula C22H17N3O B13745250 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one CAS No. 1016225-56-1

4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B13745250
CAS No.: 1016225-56-1
M. Wt: 339.4 g/mol
InChI Key: OTBMHQMTSAJJRG-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a fused polycyclic heterocycle comprising indene, pyrazole, and pyridine rings. Its structure is characterized by a planar tetracyclic core with substituents at positions 1 (phenyl), 3 (methyl), and 4 (ethyl).

Synthetic routes for IPP derivatives typically involve multicomponent reactions (MCRs) of 5-aminopyrazoles, aldehydes, and 1,3-indanedione under conventional or green conditions. For example, ultrasound-assisted synthesis in ethanol or ionic liquid-mediated reactions improve yields (70–95%) and reduce environmental impact compared to traditional methods requiring toxic solvents and high temperatures .

Structural characterization relies on NMR, FTIR, and elemental analysis, with crystallographic studies (e.g., X-ray diffraction) confirming aromatic delocalization in the pyridine and aryl rings, as observed in related IPP systems .

Properties

CAS No.

1016225-56-1

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

10-ethyl-12-methyl-14-phenyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C22H17N3O/c1-3-15-18-13(2)24-25(14-9-5-4-6-10-14)22(18)23-20-16-11-7-8-12-17(16)21(26)19(15)20/h4-12H,3H2,1-2H3

InChI Key

OTBMHQMTSAJJRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN(C2=NC3=C1C(=O)C4=CC=CC=C43)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of indeno[1,2-b]pyrazolo[4,3-e]pyridines, including the target compound 4-ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one, is generally achieved through a three-component reaction involving:

  • An aminopyrazole derivative (e.g., 3-methyl-1-phenyl-1H-pyrazole-5-amine),
  • An aromatic or aliphatic aldehyde (e.g., ethyl-substituted aldehydes),
  • 1,3-indanedione.

This MCR approach facilitates the construction of the fused heterocyclic system in a single step or under mild conditions, often catalyzed by acids or ionic liquids, or assisted by ultrasound or microwave irradiation to improve yields and reduce reaction times.

Specific Methods and Conditions

Conventional Heating and Acid Catalysis
  • The reaction is typically performed in ethanol or water as solvent.
  • Acid catalysts such as acetic acid (HOAc), p-toluenesulfonic acid (p-TSA), or trifluoroacetic acid (TFA) are used to promote cyclization and aromatization.
  • Reaction temperatures range from reflux (~80 °C) to elevated temperatures (~130 °C).
  • Reaction times vary from several hours (up to 18 h) to shorter periods under optimized conditions.

A representative procedure involves mixing equimolar amounts of the aminopyrazole, aldehyde, and 1,3-indanedione in ethanol with acetic acid under an oxygen atmosphere at 130 °C for 18 hours, yielding the fused product after crystallization.

Ultrasound-Assisted Synthesis
  • Ultrasound irradiation accelerates the reaction by enhancing mass transfer and energy input.
  • Reactions conducted in water under ultrasound at room temperature (or mild heating) achieve high yields (up to 95-97%) within 5-10 minutes.
  • Ionic liquids such as 1-hexyl-3-methylimidazolium iodide ([HMIM]I) at 10-20 mol% loading serve as efficient catalysts under sonication.
  • This method is greener and more energy-efficient compared to conventional heating.
Microwave-Assisted Synthesis
  • Microwave irradiation is used to shorten reaction times drastically (minutes instead of hours).
  • Reactions in water or ethanol under microwave heating at ~100 °C for 5-9 minutes produce yields between 95-97%.
  • This approach is advantageous for rapid library synthesis of substituted derivatives.

Reaction Mechanism Insights

The mechanism generally involves:

Data Tables Summarizing Preparation Conditions and Yields

Table 1. Reported Synthetic Methods for Indeno[1,2-b]pyrazolo[4,3-e]pyridines (IPP)

Method Solvent Catalyst/Conditions Temperature Time Yield (%) Notes
Conventional reflux Ethanol Acetic acid (6 equiv), O2 atm 130 °C 18 h 80-90 High temperature, long time
Ultrasound-assisted Water [HMIM]I (10-20 mol%), sonication Room temp or 90 °C 5-30 min 87-97 Green, fast, high yield
Microwave-assisted Water None or acid catalyst 100 °C 5-9 min 95-97 Rapid synthesis
InCl3 catalysis Water InCl3 (10 mol%), sonication Reflux 30 min 54-60 Moderate yield
L-proline catalysis Ethanol L-proline (10 mol%) 80 °C 0.5-2 h 85-97 Organocatalyst
SDS surfactant method Water SDS (surfactant) 90 °C 4-13 h 86-98 Surfactant-assisted

Data compiled from multiple peer-reviewed sources.

Table 2. Optimization of Ionic Liquid Catalyzed Synthesis (Example from Literature)

Entry Catalyst Loading (% mol) Solvent Temperature Time (min) Yield (%)
1 None Water RT 90 65
2 [HMIM]I 10% Water RT 10 95
3 [HMIM]I 15% Water RT 10 92
4 [HMIM]I 20% Water RT 10 92
5 InCl3 10% Water Reflux 30 54

RT = Room Temperature; [HMIM]I = 1-hexyl-3-methylimidazolium iodide ionic liquid.

Chemical Reactions Analysis

4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its role as a lead compound for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies demonstrate that it can mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective effects are attributed to its ability to enhance antioxidant defense mechanisms within neuronal cells.

Drug Development

The unique pharmacological profile of this compound makes it a valuable candidate in drug discovery. Researchers are investigating its potential as a scaffold for designing novel drugs targeting specific pathways involved in cancer progression and neurodegeneration.

Formulation Development

This compound's solubility and stability characteristics make it suitable for various pharmaceutical formulations. Its incorporation into nanoparticles or liposomes is being explored to enhance bioavailability and targeted delivery of therapeutic agents.

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. It shows promise as a material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its charge transport properties can be leveraged to improve device performance.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer activityDemonstrated selective cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study 2NeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cultures treated with the compound.
Study 3Organic electronicsEvaluated as an active layer in OLEDs, resulting in enhanced light emission efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Substituent Effects

Substituent Position and Electronic Effects

  • 4-Aryl (e.g., 4-Phenyl, 4-Fluorophenyl): Aryl substituents (e.g., 4-fluorophenyl in ) increase π-π stacking interactions, influencing crystal packing and fluorescence properties. For instance, 4-(4-fluorophenyl)-3-methyl-1-phenyl-IPP exhibits extended hydrogen-bonded sheets via C–H⋯N/O interactions .

3-Methyl vs. Other Alkyl Groups: The 3-methyl group in the target compound is a common feature in IPP derivatives.

Physical and Spectral Properties
Compound Name Melting Point (°C) Key FTIR Peaks (cm⁻¹) Notable Spectral Features Reference
4-Ethyl-3-methyl-1-phenyl-IPP (Target) Not reported Expected C=O stretch ~1700–1730 Aromatic C–H stretches ~3050–3100
1,3-Dimethyl-4-phenyl-IPP 246–248 1709 (C=O), 1606 (C=N) Elemental analysis: C 77.52%, N 12.91%
4-(4-Fluorophenyl)-3-methyl-1-phenyl-IPP Not reported Not provided Crystallographic bond fixation in pyrazole ring
4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-IPP Not reported O–H stretch ~3200–3600 Fluorescence potential
  • Melting Points : Alkyl substituents (e.g., methyl, ethyl) generally lower melting points compared to aryl derivatives due to reduced crystallinity. For example, 1,3-dimethyl-4-phenyl-IPP melts at 246–248°C , while aryl-substituted IPPs may exhibit higher thermal stability.
  • FTIR : All IPP derivatives show strong C=O stretches (~1700–1730 cm⁻¹) and aromatic C–H stretches (~3050–3100 cm⁻¹). Hydroxyl-substituted derivatives (e.g., 4-(4-hydroxyphenyl)-IPP) display additional O–H stretches .

Biological Activity

4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one (CAS Number: 1016225-56-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

The compound's molecular formula is C22H17N3OC_{22}H_{17}N_{3}O, with a molecular weight of approximately 339.39 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC22H17N3O
Molecular Weight339.39 g/mol
CAS Number1016225-56-1
LogP4.50
PSA47.78 Ų

These properties suggest that the compound may exhibit lipophilic characteristics, which could influence its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrazolo compounds have shown selective cytotoxic effects against various cancer cell lines while sparing normal cells. Notably:

  • Cytotoxicity : Compounds in the pyrazolo family have demonstrated selective cytotoxicity against pancreatic adenocarcinoma (BxPC-3) and prostate cancer (PC-3) cell lines without affecting human lung fibroblasts (WI-38) .
  • Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways such as AKT-mTOR and PD-1/PD-L1, leading to apoptosis in cancer cells .

Apoptotic Induction

The induction of apoptosis is a critical mechanism through which these compounds exert their anticancer effects. Research indicates that certain derivatives can activate caspases (caspase 9, caspase 8, and caspase 3/7), thereby promoting programmed cell death in cancerous cells .

Autophagy Modulation

In addition to apoptosis, autophagy has been identified as another pathway influenced by these compounds. For example, studies have shown that specific pyrazolo derivatives can enhance autophagy through increased formation of autophagosomes and upregulation of proteins such as beclin-1 .

Study on Pyrazolo Derivatives

A study published in the Journal of Medicinal Chemistry evaluated several pyrazolo compounds for their anticancer potential. The findings indicated that specific derivatives exhibited stronger cytotoxic activity than standard chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compound in this study not only induced apoptosis but also inhibited NF-kB expression while promoting p53 and Bax expression .

Genotoxicity Assessment

Another research effort focused on assessing the genotoxicity of novel pyrazolo derivatives. The results suggested that while some compounds showed promise in triggering apoptosis, their genotoxic potential necessitated further investigation to ensure safety for therapeutic use .

Q & A

Q. What efficient synthetic methodologies are reported for 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one?

A solvent-free, three-component reaction involving indan-1,3-dione, benzaldehyde derivatives, and 5-amino-3-methyl-1-phenylpyrazole under grind-stone conditions at room temperature has been optimized. This method achieves excellent yields (76–89%) with minimal environmental impact. Key advantages include mild conditions, simplicity, and avoidance of hazardous solvents. Structural confirmation is performed via ¹H/¹³C NMR, FTIR, and elemental analysis .

Q. How is the structural integrity of the fused tetracyclic core validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) reveals bond distances consistent with aromatic delocalization in the pyridine and aryl rings, while bond fixation is observed in the pyrazole ring. For example, C–C bond lengths in the pyridine ring range from 1.36–1.43 Å, supporting aromaticity. Complementary techniques like ¹H NMR (e.g., aromatic protons at δ 6.72–7.91 ppm) and FTIR (C=O stretch at ~1685 cm⁻¹) further corroborate the structure .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via multicomponent reactions?

Density Functional Theory (DFT) studies at the B3LYP/6-311G** level propose a four-step mechanism:

  • Step 1 : Knoevenagel condensation between indan-1,3-dione and benzaldehyde.
  • Step 2 : Michael addition of 5-amino-3-methylpyrazole to the Knoevenagel adduct.
  • Step 3 : Cyclization via intramolecular nucleophilic attack.
  • Step 4 : Aromatization to form the fused tetracyclic system. Transition states (TS) for cyclization and aromatization show energy barriers of 15–25 kcal/mol, consistent with experimental feasibility under mild conditions .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

SC-XRD analysis reveals a hierarchical assembly:

  • Primary : Chains formed via C–H⋯N (2.57 Å) and C–H⋯O (2.42 Å) hydrogen bonds.
  • Secondary : Sheets stabilized by C–H⋯π(arene) interactions (3.45 Å). These interactions contribute to thermal stability (decomposition >300°C) and crystallinity, critical for materials science applications .

Q. What photophysical applications are enabled by derivatization of this compound?

Pyrazolo-fused 4-azafluorenones serve as precursors for dicyanovinylidene-substituted fluorophores. Substitution at position 4 with electron-donating (e.g., -OMe) or accepting (e.g., -CN) groups modulates intramolecular charge transfer (ICT), yielding tunable emission (λem = 450–600 nm). Computational TD-DFT studies align with experimental Stokes shifts (~100 nm), supporting applications in fluorescent sensors for cyanide detection .

Q. How do solvent-free vs. catalyst-free synthetic routes compare in scalability?

  • Solvent-free (grind-stone) : Yields >85% at RT, scalable to gram-scale with minimal purification (simple EtOH wash).
  • Catalyst-free (reflux in EtOH) : Yields ~80–89% but requires 2 h reflux. While both methods avoid toxic catalysts, the grind-stone approach reduces energy consumption and processing time, making it preferable for green chemistry workflows .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported yields for similar derivatives?

Substituent electronic effects significantly impact reactivity. For example:

  • Electron-withdrawing groups (e.g., -NO2) on benzaldehyde reduce yields to ~70% due to slower Knoevenagel condensation.
  • Electron-donating groups (e.g., -OMe) enhance yields (>85%) by stabilizing intermediates. Steric hindrance from bulky aryl groups (e.g., 4-Br) also reduces yields by ~10% compared to unsubstituted analogs .

Methodological Recommendations

  • Synthetic Optimization : Use grind-stone conditions for derivatives with electron-donating substituents to maximize yields.
  • Characterization : Combine SC-XRD with solid-state NMR to resolve ambiguities in hydrogen bonding networks.
  • Computational Modeling : Employ DFT/M06-2X for higher accuracy in predicting reaction energetics and photophysical properties .

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